molecular formula C9H7ClN2O5S2 B1303484 Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate CAS No. 388088-70-8

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1303484
CAS No.: 388088-70-8
M. Wt: 322.7 g/mol
InChI Key: IDEJMYVAFDHGJU-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate is a versatile chemical compound that has garnered significant attention in the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetylene and sulfur.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via sulfonylation reactions, often using chlorosulfonic acid as the sulfonylating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[5-(sulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate
  • Ethyl 3-[5-(methylsulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

ethyl 3-(5-chlorosulfonylthiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5S2/c1-2-16-9(13)8-11-7(12-17-8)5-3-4-6(18-5)19(10,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJMYVAFDHGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381503
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-70-8
Record name Ethyl 3-[5-(chlorosulfonyl)thiophen-2-yl]-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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